propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
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Overview
Description
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a chemical compound with the molecular formula C21H20F2N4O4 It is known for its unique structure, which includes a difluoromethoxyphenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the difluoromethoxyphenyl intermediate, followed by the formation of the triazole ring. The final step involves the coupling of the triazole intermediate with propyl benzoate under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
- Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
Uniqueness
Propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to its specific structural features, such as the presence of a difluoromethoxyphenyl group and a triazole ring.
Properties
Molecular Formula |
C20H18F2N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
propyl 4-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H18F2N4O4/c1-2-11-29-19(28)13-3-5-14(6-4-13)24-18(27)17-23-12-26(25-17)15-7-9-16(10-8-15)30-20(21)22/h3-10,12,20H,2,11H2,1H3,(H,24,27) |
InChI Key |
OZAGGKNIQODEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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